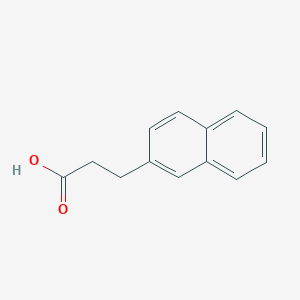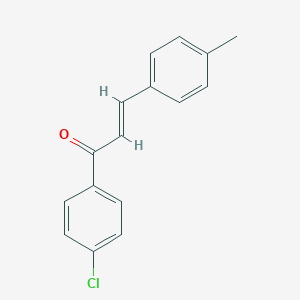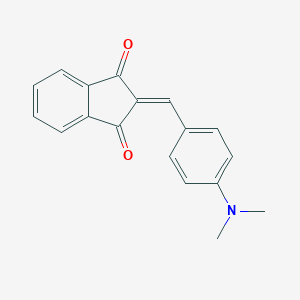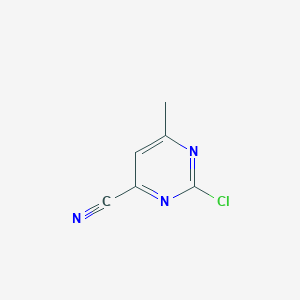
4-(1H-Indol-3-il)butan-2-ona
Descripción general
Descripción
“4-(1h-Indol-3-yl)butan-2-one” is also known as “3-(3-Oxobutyl)-1H-indole”. It has the empirical formula C12H13NO and a molecular weight of 187.24 . It is a solid substance with a melting point of 92-97 °C .
Synthesis Analysis
A multicomponent approach was developed for the synthesis of furan-2 (5 H )-one derivative containing indole fragments . This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . The synthetic utility of the prepared furan-2 (5 H )-one was demonstrated by condensation with 4-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “4-(1h-Indol-3-yl)butan-2-one” can be represented by the SMILES string CC(=O)CCc1c[nH]c2ccccc12 .
Physical And Chemical Properties Analysis
“4-(1h-Indol-3-yl)butan-2-one” is a solid substance with a melting point of 92-97 °C . Its density, boiling point, and other physical and chemical properties are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
4-(1H-Indol-3-il)butan-2-ona: es un compuesto heterocíclico que ha sido explorado por su potencial en aplicaciones farmacéuticas. Su estructura está relacionada con el indol, que es un componente central de muchas moléculas biológicamente activas. Este compuesto podría utilizarse como precursor en la síntesis de varios derivados farmacológicamente activos. Por ejemplo, los derivados del indol se han estudiado por sus propiedades anti-VIH mediante estudios de acoplamiento molecular .
Desarrollo Agroquímico
Los compuestos indolicos han demostrado ser prometedores en la investigación agroquímica. Se pueden sintetizar derivados de This compound para que funcionen como estimulantes del crecimiento radicular. Pueden influir en los niveles de hormonas endógenas como IAA, ABA y GA3, jugando un papel crucial en el control del desarrollo de la raíz principal .
Investigación Antimicrobiana
Se ha informado que los derivados del indol exhiben actividad antimicrobiana. Compuestos estructuralmente relacionados con This compound se han probado contra diversas cepas bacterianas, mostrando potencial como líderes para el desarrollo de nuevos agentes antimicrobianos .
Safety and Hazards
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCUUXGLZWBCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289375 | |
| Record name | 4-(1h-indol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5541-89-9 | |
| Record name | 5541-89-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1h-indol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research tell us about how 4-(1H-Indol-3-yl)butan-2-one interacts with the FilC cyclase?
A1: The research paper presents the crystal structure of FilC cyclase in complex with 4-(1H-Indol-3-yl)butan-2-one. [] This means researchers successfully crystallized the FilC enzyme while it was bound to the 4-(1H-Indol-3-yl)butan-2-one molecule. Analyzing this crystal structure can provide valuable insights into the specific binding site of 4-(1H-Indol-3-yl)butan-2-one on FilC, the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved in binding, and potentially the conformational changes that occur upon binding. This information is crucial for understanding the role of 4-(1H-Indol-3-yl)butan-2-one in relation to the FilC cyclase's function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)







